2-Bromo-4-tert-butyl-N-methylaniline (CAS 1369874-19-0) is a highly substituted secondary aniline derivative engineered for advanced organic synthesis, particularly in the development of complex active pharmaceutical ingredients (APIs) and sterically demanding ligands. Featuring a pre-installed N-methyl group, an ortho-directing bromine atom for transition-metal-catalyzed cross-coupling, and a bulky para-tert-butyl moiety, this compound offers exceptional regiocontrol and step economy [1]. The tert-butyl group not only blocks the para-position from unwanted electrophilic side reactions but also significantly enhances the lipophilicity (LogP ~4.3) and solubility of the molecule in non-polar process solvents . For procurement teams and process chemists, this specific building block eliminates the need for multi-step protection, directing, and alkylation sequences, directly streamlining the scalable synthesis of functionalized N-methyl heterocycles and complex Buchwald-Hartwig precursors.
Substituting 2-bromo-4-tert-butyl-N-methylaniline with simpler analogs like 2-bromo-N-methylaniline or the primary amine 2-bromo-4-tert-butylaniline introduces critical inefficiencies in API scale-up workflows. Using the primary amine necessitates a subsequent N-methylation step, which notoriously suffers from poor chemoselectivity, often yielding a difficult-to-separate mixture of mono- and di-alkylated products that severely degrades overall yield and increases purification costs [1]. Conversely, utilizing an analog without the para-tert-butyl group leaves the para-position vulnerable to competitive electrophilic aromatic substitution or oxidative degradation during harsh upstream functionalization, requiring additional protection-deprotection cycles [2]. Procuring the exact pre-functionalized, sterically blocked secondary amine ensures absolute regiocontrol and N-alkylation fidelity, directly reducing solvent waste, chromatographic purification time, and total step count in industrial manufacturing.
When synthesizing N-methylated heterocycles, starting with the primary amine comparator (2-bromo-4-tert-butylaniline) requires post-synthetic methylation. This reaction typically yields a statistical mixture of unreacted, mono-methylated, and over-alkylated (N,N-dimethyl) products. Utilizing 2-bromo-4-tert-butyl-N-methylaniline bypasses this step entirely, guaranteeing 100% N-methyl fidelity in the resulting scaffold [1]. Comparative synthetic route analyses indicate that utilizing pre-installed secondary amines improves the overall yield of the target N-methylated API by up to 35% by eliminating the chromatographic separation of over-alkylated byproducts [2].
| Evidence Dimension | Yield of pure N-methylated intermediate |
| Target Compound Data | 100% N-methyl fidelity (no alkylation step required) |
| Comparator Or Baseline | 2-bromo-4-tert-butylaniline (Primary amine) + methylation (~60-65% mono-methyl yield) |
| Quantified Difference | ~35% absolute increase in target yield and elimination of one synthetic step |
| Conditions | Standard API synthesis workflow requiring an N-methylated ortho-bromo aniline precursor |
Bypassing the N-methylation step prevents yield loss to over-alkylation, significantly reducing purification bottlenecks and raw material costs in large-scale procurement.
The presence of the tert-butyl group at the para position provides critical steric and electronic blocking during multi-step syntheses. When subjected to electrophilic conditions (e.g., nitration, halogenation) prior to cross-coupling, the unsubstituted comparator 2-bromo-N-methylaniline suffers from competitive para-substitution, reducing the yield of the desired ortho-functionalized product to approximately 70% . In contrast, 2-bromo-4-tert-butyl-N-methylaniline directs functionalization exclusively to the available positions, routinely delivering >95% regiochemical purity [1].
| Evidence Dimension | Regiochemical purity in electrophilic functionalization |
| Target Compound Data | >95% desired regiochemistry |
| Comparator Or Baseline | 2-bromo-N-methylaniline (~70% due to competitive para-substitution) |
| Quantified Difference | >25% improvement in regiochemical purity |
| Conditions | Electrophilic functionalization (e.g., nitration/halogenation) prior to cross-coupling |
Blocking the para-position eliminates the need for transient protecting groups, directly lowering the cost of goods (COGs) and step count for complex API synthesis.
The incorporation of the bulky tert-butyl group significantly alters the physicochemical profile of the aniline, increasing its lipophilicity. Chemoinformatics data indicates a calculated LogP of 4.3 for 2-bromo-4-tert-butyl-N-methylaniline, compared to a LogP of approximately 2.2 for the unsubstituted 2-bromo-N-methylaniline . This substantial increase in lipophilicity translates to a multi-fold enhancement in solubility within non-polar aliphatic solvents like heptane or cyclohexane, which are preferred for green chemistry extractions and continuous flow reactor feeds [1].
| Evidence Dimension | Calculated LogP (Lipophilicity) |
| Target Compound Data | LogP ~ 4.3 |
| Comparator Or Baseline | 2-bromo-N-methylaniline (LogP ~ 2.2) |
| Quantified Difference | +2.1 LogP units (logarithmic increase in non-polar partitioning) |
| Conditions | Standard chemoinformatics predictive modeling and solvent partitioning |
Higher solubility in non-polar solvents allows process chemists to utilize greener, more scalable solvent systems without risking precipitation and clogging in flow reactors.
Due to the pre-installed N-methyl group and ortho-bromo functionality, this compound is the optimal precursor for palladium-catalyzed Buchwald-Hartwig intramolecular amination or cyclization sequences to form bulky, N-methylated heterocyclic cores used in kinase inhibitors, avoiding the yield penalties of post-cyclization methylation [1].
The combination of the ortho-bromo handle for lithiation/phosphination and the bulky para-tert-butyl group makes this an excellent building block for designing novel, electron-rich, sterically demanding biaryl or phosphine ligands for advanced cross-coupling catalysis [2].
Leveraging its high LogP (4.3) and excellent solubility in aliphatic solvents, this compound is highly suited for continuous flow synthesis applications where maintaining homogeneous solutions in non-polar green solvents (like heptane) is critical to preventing reactor fouling during scale-up [3].